molecular formula C4H6ClNS B1590388 Thiophen-3-amine hydrochloride CAS No. 25475-76-7

Thiophen-3-amine hydrochloride

Cat. No. B1590388
CAS RN: 25475-76-7
M. Wt: 135.62 g/mol
InChI Key: BEBOUWGYKDEYIL-UHFFFAOYSA-N
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Description

Thiophen-3-amine hydrochloride is a heterocyclic amine that is structurally related to quinaldine . It has shown nitro transfer and nitroso transfer, which are mechanisms for the formation of nitro and nitrosamines . This compound has low energy, which makes it an excellent candidate for rechargeable batteries .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of Thiophen-3-amine hydrochloride is C4H6ClNS . Its molecular weight is 135.62 .


Chemical Reactions Analysis

Thiophen-3-amine hydrochloride has shown nitro transfer and nitroso transfer, which are mechanisms for the formation of nitro and nitrosamines .


Physical And Chemical Properties Analysis

Thiophen-3-amine hydrochloride is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis with Methoxyacetophenone Derivatives : Thiophenes, including derivatives of thiophen-3-amine, have been synthesized using methoxyacetophenone derivatives. These compounds, such as compound (5b), have shown growth-promoting activity in lettuce seed germination (Tachibana, Gotou, & Nomura, 2008).

  • Alkylation and Ring Closure Reactions : Thiophen-3-amine hydrochloride has been utilized in alkylation and ring closure reactions to generate structurally diverse compounds. These reactions yielded various derivatives, including dithiocarbamates and thioethers (Roman, 2013).

  • Polymerization Initiators : Derivatives of thiophen-3-amine have been developed as photoinitiators for radical and cationic polymerizations under various light conditions. These compounds exhibit high polymerization efficiencies and overcome oxygen inhibition (Zhang et al., 2015).

  • Antiviral Evaluations : Thiophen-3-amine derivatives have been synthesized for antiviral evaluations. These compounds have shown promise in this area, indicating potential applications in medicinal chemistry (Sayed & Ali, 2007).

Biomedical Applications

  • Biomolecule Immobilization : Poly(thiophene) derivatives, made using thiophene compounds, have been used for immobilizing biomolecules. This application is particularly useful in developing biosensors, as demonstrated by the detection of C-reactive protein using surface plasmon resonance (Kim et al., 2008).

  • Synthesis of Biological Active Compounds : The synthesis of thiourea derivatives from primary and secondary amines, including those related to thiophen-3-amine, highlights their importance in medicinal chemistry for various biological activities (Kumavat et al., 2013).

  • Material Science and Nanotechnology : Thiophen-3-amine hydrochloride has been used in creating cross-linked conjugated polymer fibrils. These fibrils form robust nanowire structures, indicating potential applications in nanotechnology and material science (Hammer et al., 2011).

  • Chemical Synthesis and Organic Reactions : Thiophen-3-amine hydrochloride is used in various organic reactions, including the synthesis of benzo[b]thiophenes and 1H-pyrroles, showcasing its versatility in chemical synthesis (Ni, Wang, & Tong, 2016).

Safety And Hazards

Thiophen-3-amine hydrochloride is classified as a dangerous substance. The hazard statements associated with it are H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, and continuing rinsing (P305+P351+P338) .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research direction could focus on exploring its potential biological activities and applications in medicinal chemistry.

properties

IUPAC Name

thiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBOUWGYKDEYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497106
Record name Thiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophen-3-amine hydrochloride

CAS RN

25475-76-7
Record name Thiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophen-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MU Ocheje, RB Goodman, KT Lu, Y Wang… - Chemistry of …, 2021 - ACS Publications
… Starting from commercially available thiophen-3-amine hydrochloride salt, compound 1 was synthesized through reaction with hexanoyl chloride in dichloromethane in the presence of …
Number of citations: 16 pubs.acs.org
T Goi, T Matsudaira, K Fukase - Heterocycles: an international …, 2021 - scholar.archive.org
… Ethoxycarbonyl isothiocyanate (232 mg, 1.77 mmol) was added to a solution of thiophen-3-amine hydrochloride (200 mg, 1.48 mmol) and Et3N (0.225 mL, 1.62 mmol) in CHCl3 (4.0 mL)…
Number of citations: 2 scholar.archive.org
D Mitchell, DM Coppert, HA Moynihan… - … Process Research & …, 2011 - ACS Publications
The palladium-catalyzed decarboxylative cross-coupling of aminothiophene carboxylate and 1-bromo-4-chlorobenzene to produce 3-amino-2-(4-chlorophenyl)thiophene (2) is …
Number of citations: 30 pubs.acs.org

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